molecular formula C16H18N2O B15050499 1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine

1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine

Cat. No.: B15050499
M. Wt: 254.33 g/mol
InChI Key: SKPHOTXJSLMZQH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. For instance, the reaction between 2,4-dimethylphenylhydrazine and 3-methoxybenzaldehyde under acidic or basic conditions can yield the desired hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This may include the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine can be used as an intermediate for the preparation of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology and Medicine

The compound may exhibit biological activity, making it a candidate for drug development. Hydrazones are known for their potential antimicrobial, antiviral, and anticancer properties.

Industry

In materials science, hydrazones can be used in the development of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde Hydrazone: Similar in structure but lacks the dimethyl and methoxy substituents.

    Acetophenone Hydrazone: Contains a phenyl group instead of the 2,4-dimethylphenyl group.

    Salicylaldehyde Hydrazone: Features a hydroxyl group instead of a methoxy group.

Uniqueness

1-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)methylidene]hydrazine is unique due to the presence of both 2,4-dimethyl and 3-methoxy substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methylideneamino]-2,4-dimethylaniline

InChI

InChI=1S/C16H18N2O/c1-12-7-8-16(13(2)9-12)18-17-11-14-5-4-6-15(10-14)19-3/h4-11,18H,1-3H3

InChI Key

SKPHOTXJSLMZQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NN=CC2=CC(=CC=C2)OC)C

Origin of Product

United States

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